3-Chloro-N-ethyl-5-iodobenzamide
Description
3-Chloro-N-ethyl-5-iodobenzamide is a halogenated benzamide derivative with the molecular formula C₉H₈ClINO. Its structure features a benzamide core substituted with chlorine at the 3-position, iodine at the 5-position, and an ethyl group attached to the amide nitrogen. The chlorine and iodine substituents confer distinct electronic and steric properties, influencing its solubility, stability, and reactivity in synthetic pathways.
Properties
IUPAC Name |
3-chloro-N-ethyl-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMPSYIVFSAIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-ethyl-5-iodobenzamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide structure.
Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions.
Alkylation: The final step involves the alkylation of the amide nitrogen with an ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Common reagents include nitric acid for nitration, hydrogen gas for reduction, acyl chlorides for acylation, and halogenating agents like chlorine and iodine .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-ethyl-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
3-Chloro-N-ethyl-5-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of halogenated benzamides with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-N-ethyl-5-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents enhance its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chloro-N-ethyl-5-iodobenzamide with analogous halogenated benzamides and related derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Position and Electronic Effects
- N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide (CAS 425631-51-2) Structure: Chlorine at 2-position, iodine at 5-position, and a bulky 3-acetylphenyl group on the amide nitrogen. Molecular Weight: 399.61 g/mol (vs. 311.53 g/mol for the target compound).
- 2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide (CAS 328565-25-9) Structure: Incorporates a benzoxazole ring fused with a 3-chlorophenyl group, with chlorine at 2-position and iodine at 5-position. Molecular Weight: 509.12 g/mol.
Halogenation Patterns
5-Chloro-2-iodobenzoic Acid (CAS 23399-77-1)
- N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide Structure: Fluorine substituents at 5-position (benzamide) and 4-position (phenyl ring), with a cyano group.
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₉H₈ClINO | 311.53 | Cl (3), I (5), N-ethyl |
| N-(3-Acetylphenyl)-2-Cl-5-I-benzamide | C₁₅H₁₁ClINO₂ | 399.61 | Cl (2), I (5), N-3-acetylphenyl |
| 2-Cl-N-[2-(3-Cl-phenyl)-benzoxazol-5-yl]-5-I-benzamide | C₂₀H₁₁Cl₂IN₂O₂ | 509.12 | Cl (2, 3'), I (5), benzoxazole core |
| 5-Cl-2-I-benzoic acid | C₇H₄ClIO₂ | 282.46 | Cl (5), I (2), COOH |
- Solubility Trends : Ethyl and acetyl groups in the amide derivatives enhance lipid solubility, whereas carboxylic acid or benzoxazole groups increase polarity.
- Reactivity : Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but steric bulk in acetylphenyl or benzoxazole derivatives may slow kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
